

# Characterization of 4-Feruloylquinic Acid: A Technical Guide to its Spectroscopic Data

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## Compound of Interest

Compound Name: 4-Feruloylquinic acid

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This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of **4-Feruloylquinic acid** (4-FQA), a notable phenylpropanoid found in various natural sources, including coffee beans. The following sections detail the mass spectrometry, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with the experimental protocols for their acquisition.

## Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a primary tool for the identification and structural elucidation of **4-Feruloylquinic acid**. Analysis is typically performed using Liquid Chromatography coupled with Mass Spectrometry (LC-MS), often with tandem MS (MS/MS) for fragmentation analysis.

### Table 1: Mass Spectrometry Data for 4-Feruloylquinic Acid

Parameter	Value	Ionization Mode	Reference
Molecular Formula	C <sub>17</sub> H <sub>20</sub> O <sub>9</sub>	-	[1]
Molecular Weight	368.338 g/mol	-	[2]
Monoisotopic Mass	368.11073221 Da	-	[1]
Precursor Ion [M-H] <sup>-</sup>	m/z 367	Negative ESI	[3]
Precursor Ion [M+H] <sup>+</sup>	m/z 369.118	Positive ESI	[1]
Precursor Ion [M+Na] <sup>+</sup>	m/z 391.1	Positive ESI	

## Table 2: Key MS/MS Fragmentation Data for 4-Feruloylquinic Acid ([M-H]<sup>-</sup> at m/z 367)

The fragmentation pattern is crucial for distinguishing 4-FQA from its isomers (e.g., 3-FQA and 5-FQA). For 4-acyl derivatives, the presence of a characteristic ion at m/z 173 is a key indicator[3].

Fragment Ion (m/z)	Proposed Identity	Significance	Reference
193	[Ferulic acid - H] <sup>-</sup>	Secondary Peak	[3]
173	[Quinic acid - H - H <sub>2</sub> O] <sup>-</sup>	Base Peak / Diagnostic Fragment	[3]
134	[Ferulic acid - H - COOH] <sup>-</sup>	Fragment of Feruloyl Moiety	[3]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR spectroscopy is definitive for the structural assignment of natural products, complete, experimentally verified <sup>1</sup>H and <sup>13</sup>C NMR data for **4-Feruloylquinic acid** is not readily available in tabular form in the surveyed literature. Identification is often confirmed by comparing spectra to those of its isomers and known constituent parts[2].

For reference, typical chemical shift ranges for the core moieties are provided below. The recommended solvent for acyl-quinic acids is methanol-d<sub>4</sub> (CD<sub>3</sub>OD), and analysis should be performed on a high-field instrument (≥500 MHz).

**Table 3: Expected <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shift Ranges for 4-Feruloylquinic Acid Moieties**

Moiety	Atom Type	Expected <sup>1</sup> H Chemical Shift (ppm)	Expected <sup>13</sup> C Chemical Shift (ppm)
Feruloyl	Aromatic (H-2', H-5', H-6')	6.8 - 7.3	110 - 150
Olefinic (H-7', H-8')	6.3 - 7.7 (trans coupling, J ≈ 16 Hz)	115 - 147	
Methoxy (-OCH <sub>3</sub> )	~3.9	~56	
Quinic Acid	Carbinol (H-3, H-4, H-5)	3.5 - 5.5	68 - 78
Methylene (H-2, H-6)	1.9 - 2.4	35 - 42	
Quaternary (C-1)	-	~75	
Ester/Carboxyl	C-9' (Ester C=O)	-	165 - 170
C-7 (Carboxyl)	-	175 - 180	

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to identify the chromophore of **4-Feruloylquinic acid**, which is characteristic of a hydroxycinnamic acid derivative.

**Table 4: UV-Vis Absorption Data for 4-Feruloylquinic Acid**

Parameter	Wavelength (nm)	Solvent	Reference
λ <sub>max</sub>	~322 - 326	Methanol or Ethanol	[3]

## Experimental Protocols

### Protocol 1: Isolation of 4-Feruloylquinic Acid from a Plant Matrix

This is a generalized protocol for the isolation of chlorogenic acids, which can be adapted for 4-FQA.

- **Extraction:** The dried and powdered plant material (e.g., green coffee beans) is extracted with an 80% methanol/water solution using sonication or maceration.
- **Filtration & Concentration:** The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude aqueous extract.
- **Solid-Phase Extraction (SPE):** The crude extract is loaded onto a C18 SPE cartridge, washed with water to remove polar impurities, and then eluted with methanol to recover the phenolic compounds.
- **Preparative HPLC:** The methanol fraction is further purified using preparative reverse-phase HPLC with a C18 column. A water/acetonitrile or water/methanol gradient, often with a small amount of acid (e.g., 0.1% formic acid), is used as the mobile phase. Fractions are collected and monitored by analytical HPLC or TLC.
- **Compound Verification:** Fractions containing the pure compound are combined, the solvent is evaporated, and the structure is confirmed using the spectroscopic methods detailed below.

### Protocol 2: LC-MS/MS Analysis

- **Chromatography System:** An Ultra-High Performance Liquid Chromatography (UHPLC) system.
- **Column:** A reverse-phase C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).
- **Mobile Phase:**
  - **Solvent A:** Water with 0.1% Formic Acid

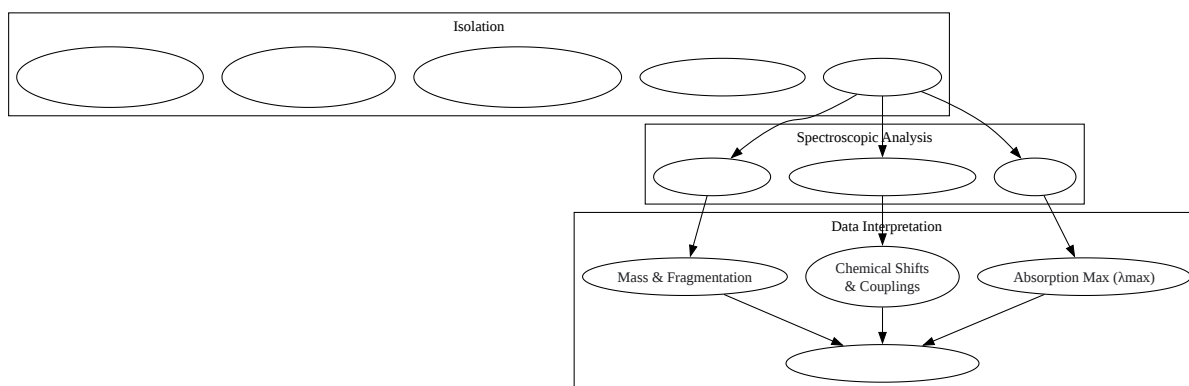
- Solvent B: Acetonitrile with 0.1% Formic Acid
- Gradient Elution: A typical gradient runs from 5-95% Solvent B over 15-20 minutes.
- Flow Rate: 0.2 - 0.4 mL/min.
- Mass Spectrometer: A Quadrupole Time-of-Flight (Q-TOF) or similar high-resolution mass spectrometer with an Electrospray Ionization (ESI) source.
- Ionization Mode: Both positive and negative modes are used to gather comprehensive data.
- Data Acquisition: Full scan MS and data-dependent MS/MS scans are acquired. For MS/MS, precursor ions corresponding to 4-FQA ( $m/z$  369 in positive mode,  $m/z$  367 in negative mode) are selected for fragmentation.

## Protocol 3: NMR Analysis

- Sample Preparation: 5-10 mg of purified **4-Feruloylquinic acid** is dissolved in ~0.6 mL of deuterated methanol (Methanol- $d_4$ ,  $CD_3OD$ ).
- Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for adequate signal dispersion.
- Experiments:
  - $^1H$  NMR: Standard proton experiment to determine chemical shifts, multiplicities, and coupling constants.
  - $^{13}C$  NMR: Proton-decoupled carbon experiment to determine the number and chemical shifts of unique carbon atoms.
  - 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguous assignment of all proton and carbon signals by establishing  $^1H$ - $^1H$  correlations (COSY), direct  $^1H$ - $^{13}C$  one-bond correlations (HSQC), and  $^1H$ - $^{13}C$  long-range (2-3 bond) correlations (HMBC).
- Referencing: Chemical shifts are referenced to the residual solvent signal of methanol- $d_4$  ( $\delta H \approx 3.31$  ppm,  $\delta C \approx 49.0$  ppm).

## Diagrams and Workflows

The following diagrams illustrate the general workflow for the characterization of **4-Feruloylquinic acid** and its basic chemical structure.



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Caption: Workflow for the Isolation and Spectroscopic Characterization of **4-Feruloylquinic Acid**.

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Caption: Logical Relationship of the Structural Moieties in **4-Feruloylquinic Acid**.

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## References

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